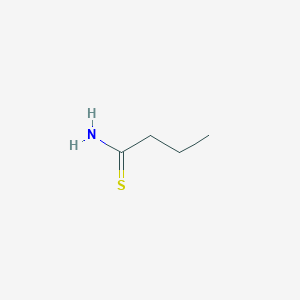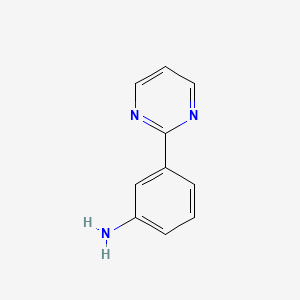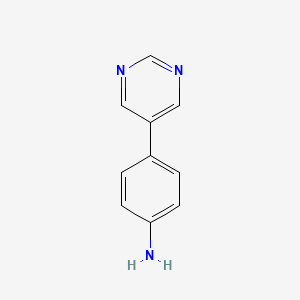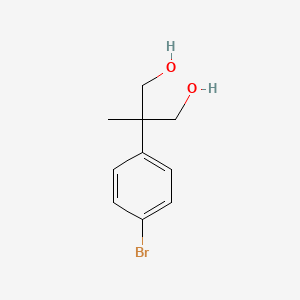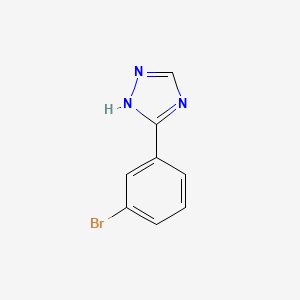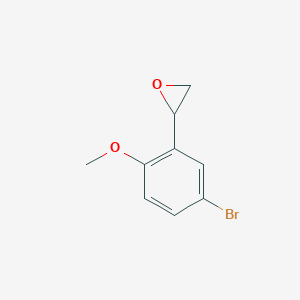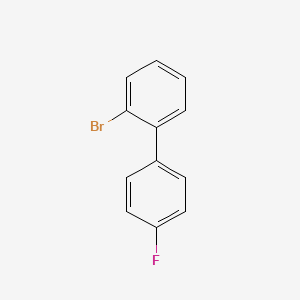
2-Bromo-4'-fluoro-1,1'-biphenyl
Vue d'ensemble
Description
“2-Bromo-4’-fluoro-1,1’-biphenyl” is a chemical compound with the molecular formula C12H8BrF . It is used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs as well as other bio-active compounds .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-fluoro-1,1’-biphenyl” can be viewed using Java or Javascript . The molecular weight of this compound is 251.094 .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Bromo-4’-fluoro-1,1’-biphenyl Applications
2-Bromo-4’-fluoro-1,1’-biphenyl is a biphenyl derivative with a molecular weight of 251.1 and is known for its applications in various scientific research fields due to its unique chemical properties . Below is a detailed analysis of its applications across different scientific domains:
Organic Synthesis Intermediates: 2-Bromo-4’-fluoro-1,1’-biphenyl serves as an intermediate in the synthesis of complex organic molecules. Its bromo and fluoro substituents make it a versatile reagent for cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used to create carbon-carbon bonds in the pharmaceutical industry .
Pharmaceutical Research: This compound is utilized in the development of new pharmaceuticals. It’s a key precursor in synthesizing biologically active molecules, including those with anti-inflammatory, antimicrobial, and antitumor properties. Its structural moiety is found in a range of compounds with pharmacological activities .
Liquid Crystal Production: In the field of materials science, 2-Bromo-4’-fluoro-1,1’-biphenyl is used as a building block for basic liquid crystals. These materials are essential for creating displays in electronic devices, such as smartphones and televisions .
OLED Manufacturing: The compound is significant in producing fluorescent layers in organic light-emitting diodes (OLEDs). OLED technology is crucial for developing high-quality display screens with better color contrast and energy efficiency .
Agricultural Products: It also finds application in agriculture, where it is used to create products that protect crops from pests and diseases. The biphenyl structure is often present in pesticides and herbicides .
Catalysis: 2-Bromo-4’-fluoro-1,1’-biphenyl can act as a catalyst in various chemical reactions. Its reactivity and stability make it suitable for catalyzing reactions that form the backbone of many synthetic processes .
Biological Activity Studies: Researchers employ this compound to study biological activities such as β-glucuronidase inhibition, which is significant in understanding various diseases and developing treatments .
Advanced Material Research: Lastly, it is used in the synthesis of advanced materials, including those used in nanotechnology and electronics. Its ability to form stable and complex structures makes it valuable for creating new materials with specific properties .
Safety And Hazards
When handling “2-Bromo-4’-fluoro-1,1’-biphenyl”, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . In case of a fire, hazardous combustion products such as Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, and Gaseous hydrogen fluoride (HF) may be produced .
Propriétés
IUPAC Name |
1-bromo-2-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYODPXPHDPGULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533545 | |
| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-fluoro-1,1'-biphenyl | |
CAS RN |
89346-54-3 | |
| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

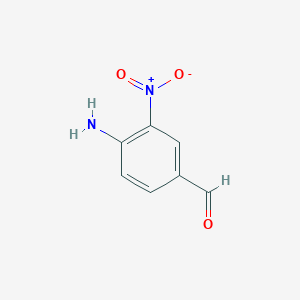

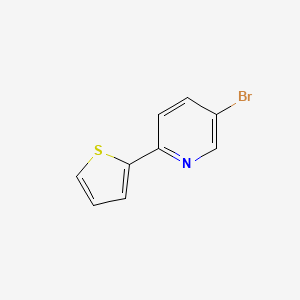
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)


![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)

